molecular formula C7H11ClN2O2 B2542071 Ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride CAS No. 51718-81-1

Ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride

Cat. No.: B2542071
CAS No.: 51718-81-1
M. Wt: 190.63
InChI Key: MTROFKHQFRBVMZ-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride is a chemical compound with the molecular formula C7H10N2O2·HCl and a molecular weight of 190.63 g/mol . It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride typically involves the esterification of 2-(1H-imidazol-4-yl)acetic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving imidazole derivatives.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, modulating their activity. Additionally, the compound can participate in hydrogen bonding and π-π interactions, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

  • Ethyl 2-(1H-imidazol-1-yl)acetate
  • Ethyl 2-(1H-imidazol-5-yl)acetate
  • Methyl 2-(1H-imidazol-4-yl)acetate

Comparison: Ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 2-(1H-imidazol-5-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-2-11-7(10)3-6-4-8-5-9-6;/h4-5H,2-3H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTROFKHQFRBVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51718-81-1
Record name ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride
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